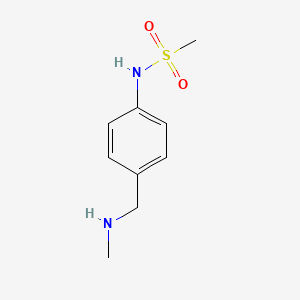

N-(4-((methylamino)methyl)phenyl)methanesulfonamide

Description

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-[4-(methylaminomethyl)phenyl]methanesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-10-7-8-3-5-9(6-4-8)11-14(2,12)13/h3-6,10-11H,7H2,1-2H3 |

InChI Key |

WIZHQDAIKWZKLS-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(C=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Routes

Synthesis via Sulfonylation of 4-(Methylaminomethyl)aniline

This method involves the reaction of 4-(methylaminomethyl)aniline with methanesulfonyl chloride in the presence of a base, typically under controlled temperature to ensure selectivity and high yield.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-(methylaminomethyl)aniline, methanesulfonyl chloride, base (e.g., triethylamine) | The amine group on the phenyl ring reacts with methanesulfonyl chloride to form the sulfonamide bond. |

| 2 | Controlled temperature (0–25 °C) | To avoid side reactions and degradation. |

| 3 | Purification by recrystallization or chromatography | To isolate the pure N-(4-((methylamino)methyl)phenyl)methanesulfonamide. |

This approach is straightforward but requires availability of the 4-(methylaminomethyl)aniline intermediate.

Preparation of 4-(Methylaminomethyl)aniline Intermediate

The intermediate can be prepared by reductive amination or reduction of 4-nitro-N-methylbenzylamine derivatives.

Reduction of 4-nitro-N-methylbenzylamine

Based on patent CN102351754A, the reduction of 4-nitro-N-methylbenzylamine to 4-amino-N-methylbenzylamine can be achieved using hydrazine hydrate as a reducing agent under alkaline conditions or in the presence of a catalyst such as Raney nickel.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-nitro-N-methylbenzylamine, hydrazine hydrate (80%), sodium hydroxide, water | Reduction under stirring for 4–8 hours at 25–100 °C. |

| 2 | Alternative: hydrazine hydrate, Raney nickel catalyst, ethanol or methanol solvent | Reduction at 60–88 °C for 2–8 hours. |

| 3 | Cooling to 0–25 °C, filtration, washing, drying | Isolation of 4-amino-N-methylbenzylamine. |

This method offers a high degree of conversion and purity for the amino intermediate.

Final Sulfonylation Step

After obtaining the amino intermediate, the sulfonylation with methanesulfonyl chloride proceeds as described in section 3.1.

Reaction Scheme Summary

| Step | Starting Material | Reagents | Product | Conditions |

|---|---|---|---|---|

| 1 | 4-nitro-N-methylbenzylamine | Hydrazine hydrate, NaOH or Raney Ni, solvent | 4-amino-N-methylbenzylamine | 25–100 °C, 2–8 h |

| 2 | 4-amino-N-methylbenzylamine | Methanesulfonyl chloride, base | This compound | 0–25 °C |

Analytical and Purification Techniques

- Thin layer chromatography (TLC) is used to monitor reaction progress.

- Column chromatography or recrystallization is employed for purification.

- Characterization is typically done by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.

Research Findings and Notes

- The methanesulfonamide group is known to enhance biological activity due to its ability to interact with biological targets.

- The methylaminomethyl substituent on the phenyl ring adds to the compound’s potential for antimicrobial and anticancer effects.

- Reaction conditions such as temperature, solvent choice, and reagent ratios critically influence yield and purity.

- Safety considerations include handling sulfonyl chlorides with care due to their reactivity and potential irritancy.

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylamino)methyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-((methylamino)methyl)phenyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-((methylamino)methyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Insights :

- Electron-donating groups (e.g., -CH₂NHCH₃) reduce sulfonamide acidity compared to electron-withdrawing substituents (-OH, -NO₂).

- Hydrogen-bonding capacity varies: hydroxyl (-OH) groups form stronger intermolecular interactions than methylamino groups .

Hydrogen Bonding and Solubility

Pharmacokinetic Predictions

| Compound | logP | Plasma Protein Binding (%) |

|---|---|---|

| This compound | 1.8 | ~70 |

| N-Methyl-1-(4-nitrophenyl)methanesulfonamide | 2.5 | ~85 |

| N-[2-Hydroxy-5-(2-(methylamino)ethyl)phenyl]methanesulfonamide | 0.9 | ~60 |

Note: Lower logP values correlate with improved aqueous solubility but reduced membrane permeability.

Biological Activity

N-(4-((methylamino)methyl)phenyl)methanesulfonamide, also referred to as a sulfonamide derivative, has garnered attention in biomedical research for its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains a sulfonamide group, which is known for its diverse biological activities. The presence of the methylamino and phenyl groups contributes to its pharmacological profile.

Sulfonamides generally exert their effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. However, recent studies indicate that derivatives like this compound may also affect other biological pathways, such as:

- Inhibition of Tumor Growth : Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells through various signaling pathways.

- Anti-inflammatory Effects : Some sulfonamide derivatives have demonstrated anti-inflammatory properties, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity. For instance:

- Study on Breast Cancer : A study indicated that this compound reduced the viability of breast cancer cells by inducing apoptosis and inhibiting angiogenesis, as evidenced by decreased vascular endothelial growth factor (VEGF) levels in vitro .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects:

- Animal Model Studies : In murine models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

Research Findings Summary Table

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anticancer | Inhibition of breast cancer cell proliferation; reduced VEGF levels. |

| Study 2 | Anti-inflammatory | Decreased TNF-alpha and IL-6 levels in murine models. |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the methylamino group or the phenyl ring can significantly influence its potency and selectivity towards specific biological targets.

Q & A

Q. What are the standard synthetic routes for N-(4-((methylamino)methyl)phenyl)methanesulfonamide, and how are reaction conditions optimized?

The compound is synthesized via alkylation of 4-aminobenzenesulfonamide derivatives using methylating agents like methyl iodide in solvents such as DMF or DMSO under basic conditions (e.g., NaOH or K₂CO₃). Temperature control (60–80°C) and solvent polarity are critical for maximizing yield and minimizing side products. Post-synthesis purification involves recrystallization from ethanol or column chromatography. Analytical validation via HPLC and NMR ensures purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and methylamino group integration (e.g., δ 2.8–3.2 ppm for methyl protons).

- HPLC : For purity assessment using C18 columns with UV detection at 254 nm.

- Mass Spectrometry (ESI-MS) : To verify molecular weight (200.26 g/mol) and fragmentation patterns .

Q. What are the primary biological targets or activities associated with this sulfonamide derivative?

Preliminary studies indicate interactions with enzymes like carbonic anhydrase and viral proteases. Antimicrobial assays (MIC values) and enzyme inhibition studies (IC₅₀) are standard for evaluating bioactivity. Dose-response curves and kinetic assays (e.g., fluorescence-based) are used to quantify potency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR involves systematic modifications:

- Substituent Variation : Introducing electron-withdrawing groups (e.g., -F, -NO₂) at the phenyl ring to enhance enzyme binding .

- Methylamino Group Replacement : Testing ethyl or cyclopropyl analogs to improve metabolic stability.

- Computational Modeling : Docking studies (AutoDock, Schrödinger) predict binding affinities to targets like viral polymerases .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions (pH, co-solvents) or target isoform selectivity. Solutions include:

- Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4).

- Isoform-Specific Assays : Test against purified enzyme isoforms (e.g., carbonic anhydrase II vs. IX).

- Meta-Analysis : Cross-validate data with orthogonal methods like SPR or ITC .

Q. What retrosynthetic strategies are viable for complex derivatives of this compound?

Retrosynthesis employs AI tools (e.g., Pistachio, Reaxys models) to prioritize routes with high atom economy. Key disconnections:

- Sulfonamide Bond : Via coupling of methanesulfonyl chloride with substituted anilines.

- Methylamino Linker : Introduced via reductive amination of aldehydes with methylamine .

Q. What mechanistic insights explain its antiviral activity?

Studies suggest covalent binding to viral protease active sites (e.g., SARS-CoV-2 Mpro). Kinetic isotope effect (KIE) experiments and X-ray crystallography reveal nucleophilic attack on the sulfonamide sulfur, disrupting catalytic cysteine residues .

Methodological Recommendations

- Conflict Resolution : Use isothermal titration calorimetry (ITC) to validate binding constants when IC₅₀ values conflict .

- Derivative Synthesis : Employ flow chemistry for high-throughput optimization of reaction conditions (e.g., residence time, catalyst loading) .

- Crystallography : Resolve enzyme-compound co-crystals to guide SAR (PDB deposition recommended) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.